molecular formula C4H7NO2S B107009 Thiazolidine-2-carboxylic acid CAS No. 16310-13-7

Thiazolidine-2-carboxylic acid

Cat. No. B107009
CAS RN: 16310-13-7
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-UHFFFAOYSA-N
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Description

Thiazolidine-2-carboxylic acid is a compound that has been studied for its various biological activities and potential applications in medicine. It is an adduct formed from cysteamine and glyoxylate and has been identified as a substrate for D-amino acid oxidase . This compound is related to thiazolidine-4-carboxylic acid (TC), which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde . TC has been noted for its potential value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and its hepatoprotective properties .

Synthesis Analysis

Thiazolidine-2-carboxylic acid can be synthesized from cysteamine and glyoxylate, with a second-order rate constant of 84 min-1 M-1 at 37 degrees C, pH 7.5 . The synthesis of related thiazolidine derivatives, such as thiazolidine-2,4-diones, involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology . Additionally, thiazolidine-2,4-dicarboxylic acid can be obtained from the condensation of glyoxylic acid with L(-)R-cysteine, resulting in a diastereoisomeric mixture10.

Molecular Structure Analysis

The molecular structure of thiazolidine-4-carboxylic acid, a closely related compound, has been determined through X-ray crystallography. The structure reveals an intramolecular hydrogen bond and a bifurcated hydrogen bond, which contribute to the compound's properties . Population analysis of (R)-thiazolidine-4-carboxylic acid has been carried out to refine the population of electrons in the molecule .

Chemical Reactions Analysis

Thiazolidine-2-carboxylic acid acts as a substrate for D-amino acid oxidase, and upon oxidation, it forms delta 2-thiazoline-2-carboxylic acid . The compound undergoes rapid isomerization from the L- to the D-isomer, which is then oxidized by the enzyme . The synthesis of thiazolidine derivatives often results in the formation of new chiral centers, leading to diastereoisomers that can exhibit fast epimerization in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the low basicity of thiazolidine-4-carboxylic acid compared to proline is attributed to the resonance stabilization of the unprotonated form, facilitated by the sulfur atom's interaction with the thiazolidine ring . The derivatives of thiazolidine-2-carboxylic acid have been shown to possess antimicrobial and antifungal activities, with varying degrees of effectiveness against different bacterial strains and fungi .

Relevant Case Studies

Several studies have explored the potential therapeutic applications of thiazolidine derivatives. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been evaluated for their protective effect against hepatotoxic deaths in mice caused by acetaminophen, with some derivatives showing nearly equipotent protective effects . Thiazolidine-4-carboxylic acid has been used clinically for about 20 years, mainly in the treatment of liver diseases and related gastrointestinal disturbances . Additionally, thiazolidine derivatives have been found to increase non-protein sulphydryl levels and sulfurtransferase activities in mouse liver, suggesting hepatoprotective properties .

Scientific Research Applications

  • Application in Protein Synthesis : Thiazolidine-2-carboxylic acid acts as a proline analog and inhibits protein incorporation into polypeptides in different protein synthesizing systems. This property makes it significant in studies related to protein synthesis and inhibition (Busiello et al., 1979).

  • Role in Cancer Research : It was investigated as a potential cancer treatment due to its ability to induce reverse transformation in tumor cells. However, subsequent studies have been inconclusive regarding its efficacy against cancer (Brugarolas & Gosálvez, 1980).

  • Chemical Synthesis and Derivatives : Research has been conducted on the solid-phase synthesis of thiazolidine-2-carboxylic acid and its derivatives, highlighting its potential in the synthesis of small organic molecules (Patek et al., 1995).

  • Electrochemical Behavior : Studies have focused on the electrochemical behavior of thiazolidine-2-carboxylic acid, its stability in different solutions, and its interactions with ions like mercury, revealing insights into its decomposition and potential applications in electrochemistry (Karpinski & Radomski, 1989).

  • Structural and Spectroscopic Analysis : The structure and population analysis of thiazolidine-2-carboxylic acid have been investigated, contributing to a deeper understanding of its molecular properties (Kamo et al., 1979).

Safety And Hazards

Thiazolidine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Thiazolidine-2-carboxylic acid has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It is expected to be of great interest for scholars in interdisciplinary research, especially in the field of biomedicine that requires covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins as well as glycosaminoglycans to study and manipulate cellular processes .

properties

IUPAC Name

1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZVNJBVJWEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936787
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolidine-2-carboxylic acid

CAS RN

16310-13-7, 65126-70-7
Record name Thiazolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZOLIDINE-2-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
PF Fitzpatrick, V Massey - Journal of Biological Chemistry, 1982 - Elsevier
… actual substrate is thiazolidine-2-carboxylic acid, formed from … analyses reveal that thiazolidine-2-carboxylic acid is a better … is rapidly reduced by thiazolidine-2-carboxylic acid to …
Number of citations: 59 www.sciencedirect.com
V Busiello, M Di Girolamo, C Cini… - Biochimica et Biophysica …, 1979 - Elsevier
… Both these proline analogs may be named 'thiaprolines': to differentiate the one from the other we propose the term fl-thiaproline for thiazolidine-2carboxylic acid and 7-thiaproline for …
Number of citations: 22 www.sciencedirect.com
W Engel, P Schieberle - Journal of agricultural and food chemistry, 2002 - ACS Publications
… Because it is known that glyoxylic acid reacts with cysteamine to form thiazolidine-2-carboxylic acid ( 13), a proline analogue (isothiaproline), this amino acid may also be formed in …
Number of citations: 20 pubs.acs.org
SK Kang, WS Park, TS Thopate… - Bulletin of the Korean …, 2010 - koreascience.kr
… thiazolidine2-carboxylic acid derivatives have been reported. Johnson et al.reported the resolution of racemate of thiazolidine-2-carboxylic acid … for thiazolidine-2-carboxylic acid deriva…
Number of citations: 4 koreascience.kr
T Tatarowski, M Kubiak, T Głowiak, JP Morawiec… - Inorganica chimica …, 1984 - Elsevier
… DL-thiazolidine-2-carboxylic acid was synthesized from cisteamine and glyoxalic acid. Zn(N03)2*6H20 was used as a metal ion source. 13C NMR spectra were recorded on a JEOL …
Number of citations: 13 www.sciencedirect.com
Y Zhang, Q Peng, H Zeng, S Yao, Y Zhang… - Acta …, 2013 - akjournals.com
… for the enantiomers of thiazolidine-2-carboxylic acid. Thus, an … %) of the thiazolidine-2-carboxylic acid enantiomers. Among … results indicated that thiazolidine2-carboxylic acid can not be …
Number of citations: 6 akjournals.com
A Niazi, SJ Bozorghi… - Turkish Journal of …, 2006 - journals.tubitak.gov.tr
… of the studied thiazolidine-2carboxylic acid derivatives. … structure of the thiazolidine-2-carboxylic acid derivatives (ie … structure of the thiazolidine-2-carboxylic acid derivatives (ie HOMO …
Number of citations: 24 journals.tubitak.gov.tr
M Ahmed, A Ganesan, F Wang, V Feyer… - The Journal of …, 2012 - ACS Publications
… Outer valence band spectra of thiazolidine-2-carboxylic acid (red curves) and thiazolidine-4-carboxylic acid (blue curves). Experimental curves are shown above curves indicating …
Number of citations: 17 pubs.acs.org
MT Tawfiq - Diyala J. For PureSci, 2016 - iasj.net
Reaction of 2-alkylthiazolidine-4-carboxylic acid [1] with methanol in presense drops of sulfuric acid gave the ester: methyl 2-alkylthiazolidine-4-carboxylate [2], then converted this ester …
Number of citations: 4 www.iasj.net
A Niazi, S Jameh-Bozorghi, D Nori-Shargh - Chinese Chemical Letters, 2007 - Elsevier
… These descriptors were found the effective parameters in determining the solubility of thiazolidine-2-carboxylic acid derivatives studied. However, modeling of all the descriptors by PLS …
Number of citations: 11 www.sciencedirect.com

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